(Adamantan-1-yl)methyl benzoate chemical properties
(Adamantan-1-yl)methyl benzoate chemical properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of (Adamantan-1-yl)methyl Benzoate
Executive Summary
(Adamantan-1-yl)methyl benzoate is a specialized diamondoid derivative characterized by the fusion of a bulky, highly lipophilic adamantane cage with a benzoate ester moiety. In modern chemical research and drug development, diamondoids are recognized for their unique structural rigidity and exceptional lipophilicity. The strong C–H bonds inherent to the adamantane architecture make this class of compounds an excellent scaffold for investigating selective C–H functionalization, particularly via advanced photocatalytic methods (1)[1]. As a Senior Application Scientist, I have structured this guide to provide researchers with a rigorous, causality-driven breakdown of its physicochemical properties, synthetic protocols, and applications in materials and medicinal chemistry.
Physicochemical Profiling
Understanding the baseline properties of (Adamantan-1-yl)methyl benzoate is critical for predicting its behavior in both synthetic environments and biological systems. The high calculated LogP indicates profound hydrophobicity, making it an ideal candidate for lipophilic anchoring in drug delivery.
| Property | Value |
| IUPAC Name | (Adamantan-1-yl)methyl benzoate |
| CAS Registry Number | 38584-42-8 () |
| Molecular Formula | C₁₈H₂₂O₂ |
| Molecular Weight | 270.37 g/mol |
| Topological Polar Surface Area (TPSA) | 26.3 Ų |
| Estimated LogP (cLogP) | ~5.2 (Highly Lipophilic) |
| Hydrogen Bond Donors / Acceptors | 0 / 2 |
| Structural Features | Tricyclic aliphatic cage, ester linkage, aromatic ring |
Synthetic Workflow & Causal Methodology
The synthesis of (Adamantan-1-yl)methyl benzoate is typically achieved via a nucleophilic acyl substitution. To ensure high yield and purity, the protocol must be treated as a self-validating system where each step is governed by strict kinetic control.
Experimental Protocol: Nucleophilic Acyl Substitution
Reagents: 1-Adamantylmethanol (1.0 eq), Benzoyl chloride (1.2 eq), Triethylamine (TEA) (1.5 eq), Anhydrous Dichloromethane (DCM).
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Preparation & Thermal Control: Dissolve 1-adamantylmethanol in anhydrous DCM under an inert atmosphere (N₂ or Ar). Add TEA and cool the reaction vessel to 0°C using an ice bath.
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Causality: DCM is chosen as an aprotic solvent that readily solubilizes the bulky adamantane cage without participating in the reaction. Cooling to 0°C establishes kinetic control, preventing exothermic degradation and suppressing the formation of unwanted side products.
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Acylation: Add benzoyl chloride dropwise over 15 minutes.
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Causality: Dropwise addition prevents localized concentration spikes of the highly reactive acyl chloride, minimizing the risk of uncontrolled exothermic runaway.
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Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 12–24 hours.
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Causality: The adamantane moiety introduces significant steric hindrance around the primary alcohol. Extended reaction times are required to drive the equilibrium to complete conversion.
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Quenching & Biphasic Workup: Dilute with additional DCM. Wash sequentially with 1M HCl, 1M NaOH, and brine.
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Causality: This is a self-purifying step. The HCl wash protonates and removes unreacted TEA as a water-soluble salt. The NaOH wash hydrolyzes unreacted benzoyl chloride into sodium benzoate, extracting it into the aqueous layer. Brine breaks any emulsions and pre-dries the organic phase.
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Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel column chromatography (e.g., EtOAc/Hexanes = 1/5).
Caption: Workflow for the nucleophilic acyl substitution of 1-adamantylmethanol.
Analytical Validation (Self-Validating System)
A robust experimental protocol requires integrated analytical checks to validate the transformation.
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TLC Monitoring: The disappearance of the polar 1-adamantylmethanol spot and the appearance of a higher Rf spot (due to the loss of the hydroxyl group) confirms reaction progress.
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FT-IR Spectroscopy: The successful formation of the product is validated by the appearance of a strong ester carbonyl (C=O) stretch at approximately 1713–1725 cm⁻¹, alongside the disappearance of the broad O-H stretch (~3300 cm⁻¹) of the starting material (1)[1].
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¹H NMR (CDCl₃): Validation is confirmed by the presence of aromatic protons (δ 7.4–8.1 ppm) and the characteristic multiplet of the adamantane cage protons (δ 1.5–2.0 ppm).
Advanced Applications: C–H Functionalization & Drug Design
Photocatalytic C–H Functionalization
Because of the robust nature of the adamantane cage, (Adamantan-1-yl)methyl benzoate serves as a prime substrate for advanced synthetic methodologies. Recent research at the University of California, Riverside, demonstrated the use of this compound in dual-photocatalytic C–H activation. By utilizing a visible light-absorbing photocatalyst and a quinuclidine-based hydrogen atom transfer (HAT) catalyst, researchers successfully achieved direct and selective alkylation, yielding complex derivatives such as (3-(2-(Phenylsulfonyl)ethyl)adamantan-1-yl)methyl benzoate (1)[1]. The benzoate group acts as a stable, electron-withdrawing protecting moiety that survives the radical conditions of the HAT process.
Prodrug Design & Lipophilic Anchoring
In pharmacology, the adamantane moiety is heavily utilized to force active pharmaceutical ingredients (APIs) across the blood-brain barrier (BBB) or cellular lipid bilayers. The benzoate ester linkage provides a programmable cleavage site. Once the highly lipophilic prodrug crosses the cell membrane via passive diffusion, ubiquitous intracellular esterases hydrolyze the ester bond, releasing the active moiety and the adamantyl carrier.
Caption: Logical pathway of cellular permeation and enzymatic cleavage of the lipophilic ester.
References
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Feceu, Abigail. "Selective C–H Functionalization of Diamondoids Using Photocatalysis, Total Synthesis of th." eScholarship, University of California, Riverside, 2019. Available at:[Link]
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Molaid Chemical Database. "(adamantan-1-yl)methyl benzoate - CAS号38584-42-8." Molaid, 2023. Available at: [Link]
